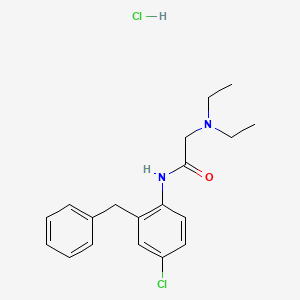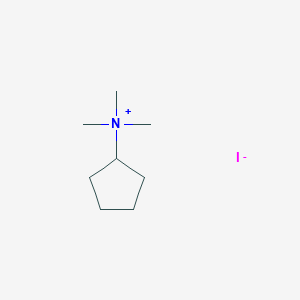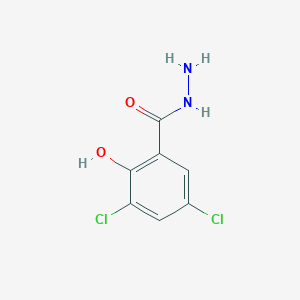
3,5-Dichloro-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxybenzohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and dried.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-hydroxybenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt
- 3,5-Dichloro-2-hydroxybenzaldehyde
- 3,5-Dichlorosalicylic acid
Uniqueness
3,5-Dichloro-2-hydroxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
50848-92-5 |
|---|---|
Molekularformel |
C7H6Cl2N2O2 |
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
3,5-dichloro-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) |
InChI-Schlüssel |
WOTZANPDDBWJTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)NN)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


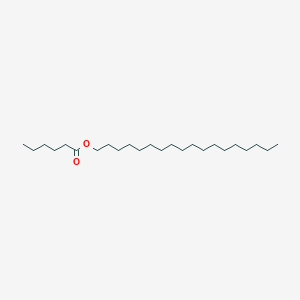

![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
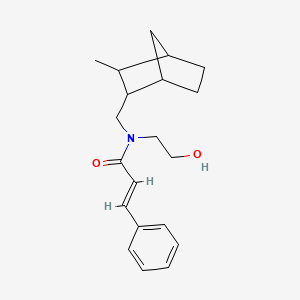

![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
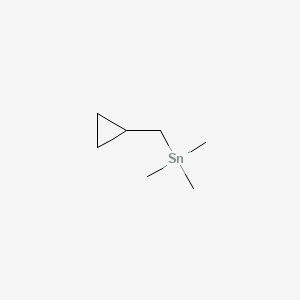
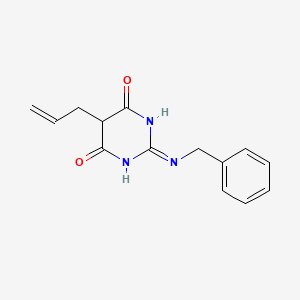

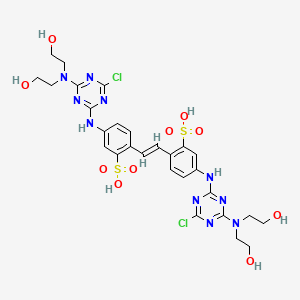
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
